5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Overview
Description
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an iminomethyl linkage to a methoxyphenol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-chlorophenyl)piperazine through the reaction of piperazine with 4-chlorobenzyl chloride.
Iminomethylation: The next step is the formation of the iminomethyl linkage. This is achieved by reacting the piperazine derivative with formaldehyde and a suitable amine under acidic conditions to form the imine.
Methoxyphenol Substitution: Finally, the imine is reacted with 2-methoxyphenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form secondary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including antiviral and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group are known to interact with various receptors, potentially modulating their activity. The iminomethyl linkage and the methoxyphenol moiety may also contribute to its biological effects by interacting with different pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: A simpler analogue with similar biological activities.
2-methoxyphenol: A phenolic compound with antioxidant properties.
N-(4-chlorophenyl)-N’-methylpiperazine: Another piperazine derivative with potential therapeutic applications.
Uniqueness
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol is unique due to its combination of a piperazine ring, a chlorophenyl group, an iminomethyl linkage, and a methoxyphenol moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-18-7-2-14(12-17(18)23)13-20-22-10-8-21(9-11-22)16-5-3-15(19)4-6-16/h2-7,12-13,23H,8-11H2,1H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWQHGALMWELFB-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.